molecular formula C24H28F3NO4 B11207539 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

Cat. No.: B11207539
M. Wt: 451.5 g/mol
InChI Key: GZBCWNJMWNFQJP-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . The trifluoromethyl group is introduced through a radical trifluoromethylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3-METHYLBUTAN-1-ONE is unique due to its combination of a tetrahydroisoquinoline core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H28F3NO4

Molecular Weight

451.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C24H28F3NO4/c1-15(2)10-23(29)28-9-8-16-11-21(30-3)22(31-4)13-19(16)20(28)14-32-18-7-5-6-17(12-18)24(25,26)27/h5-7,11-13,15,20H,8-10,14H2,1-4H3

InChI Key

GZBCWNJMWNFQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC

Origin of Product

United States

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